2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Catalog No.
S12055372
CAS No.
372498-53-8
M.F
C28H29N5O3S2
M. Wt
547.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrah...

CAS Number

372498-53-8

Product Name

2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C28H29N5O3S2

Molecular Weight

547.7 g/mol

InChI

InChI=1S/C28H29N5O3S2/c34-26-22(17-23-27(35)33(28(37)38-23)19-21-9-6-16-36-21)25(29-24-10-4-5-11-32(24)26)31-14-12-30(13-15-31)18-20-7-2-1-3-8-20/h1-5,7-8,10-11,17,21H,6,9,12-16,18-19H2/b23-17-

InChI Key

XLYDFQUMTHDKSH-QJOMJCCJSA-N

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)SC2=S

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CC6=CC=CC=C6)/SC2=S

The compound 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by a diverse array of functional groups and a unique structural framework. The molecular formula is C28H31N5O2S2C_{28}H_{31}N_{5}O_{2}S_{2}, and it has a molecular weight of approximately 533.71 g/mol. The compound features a pyrido[1,2-a]pyrimidin-4-one core, which is notable for its potential biological activity and versatility in medicinal chemistry.

The structure includes:

  • Piperazine moiety: A cyclic compound that is often found in pharmacologically active substances.
  • Thiazolidinone derivative: This part of the molecule contributes to its biological properties and reactivity.
  • Z configuration: Indicates the stereochemistry of the double bond in the thiazolidinone component, which can influence the compound's interaction with biological targets.

Due to its functional groups:

  • Oxidation: The sulfur atom in the thiazolidinone can be oxidized to form sulfoxide or sulfone derivatives.
  • Reduction: The pyrido[1,2-a]pyrimidin-4-one ring may undergo reduction, affecting its reactivity and biological activity.
  • Substitution Reactions: The benzylpiperazine moiety can engage in nucleophilic substitution reactions, allowing for further derivatization.

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate (KMnO₄) for oxidation.
  • Reducing agents: Sodium borohydride (NaBH₄) for reduction.
  • Nucleophiles: Various alkyl halides for substitution reactions.

This compound exhibits promising biological activities, particularly in medicinal chemistry. Preliminary studies suggest potential applications as:

  • Antiviral agents: Due to its structural resemblance to known antiviral compounds.
  • Anticancer agents: Its ability to interact with cellular pathways may inhibit cancer cell proliferation.

Research indicates that thiazolidinone derivatives often demonstrate significant antimicrobial and antifungal properties, which may extend to this compound as well.

The synthesis of 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes:

  • Condensation Reaction: This involves the reaction between a benzylpiperazine derivative and a thiazolidinone precursor to form the core structure.
  • Zwitterionic Intermediate Formation: The Z configuration suggests the formation of a zwitterionic intermediate during synthesis, which can stabilize certain reaction pathways.

While industrial-scale production methods are proprietary, they likely involve optimized synthetic routes that enhance yield and purity.

The applications of this compound are diverse and include:

  • Medicinal Chemistry: Investigating its potential as a drug candidate targeting viral infections or cancer.
  • Biological Studies: Exploring interactions with specific receptors or enzymes that could lead to therapeutic advancements.
  • Materials Science: Assessing its properties for use in novel materials due to its unique chemical structure.

Interaction studies focus on identifying how this compound interacts with biological targets. Potential areas of investigation include:

  • Molecular Targets: Identifying specific receptors or enzymes that the compound may bind to or inhibit.
  • Signaling Pathways: Understanding how these interactions affect cellular processes and contribute to therapeutic effects.

Several compounds exhibit structural similarities to 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one. These include:

  • Thiazolidinediones: Known for their insulin-sensitizing properties.
  • Pyrido[1,2-a]pyrimidines: Often studied for their anticancer activities.
  • Benzylpiperazine Derivatives: Frequently explored for various pharmacological effects.

Unique Features

The uniqueness of this compound lies in its specific combination of the piperazine moiety with the thiazolidinone structure within a pyrido[1,2-a]pyrimidine framework. This combination may enhance its biological activity compared to other similar compounds by providing multiple points of interaction with biological targets.

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Exact Mass

547.17118215 g/mol

Monoisotopic Mass

547.17118215 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-09-2024

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